1,5-Dimethoxy-3-fluoro-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethoxy-3-fluoro-2-iodobenzene is an organic compound with the molecular formula C8H8FIO2 It is a derivative of benzene, where the benzene ring is substituted with methoxy, fluoro, and iodo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-3-fluoro-2-iodobenzene can be synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethoxy-3-fluoro-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as in the formation of Grignard reagents.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Grignard Reagents: Phenylmagnesium iodide can be formed from this compound using magnesium.
Electrophilic Substitution: Reactions involving electrophiles like bromine or chlorine can lead to further substitution on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the formation of Grignard reagents can lead to the synthesis of various organic compounds through subsequent reactions with electrophiles.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethoxy-3-fluoro-2-iodobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Dimethoxy-3-fluoro-2-iodobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing fluoro and iodo groups influences the reactivity of the benzene ring, making it more susceptible to attack by electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-2-iodobenzene: Similar structure but lacks the methoxy groups.
1,3-Dibromo-5-fluoro-2-iodobenzene: Contains bromine instead of methoxy groups.
Uniqueness
1,5-Dimethoxy-3-fluoro-2-iodobenzene is unique due to the combination of methoxy, fluoro, and iodo groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Eigenschaften
Molekularformel |
C8H8FIO2 |
---|---|
Molekulargewicht |
282.05 g/mol |
IUPAC-Name |
1-fluoro-2-iodo-3,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
JISXCSMPZALLDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)F)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.